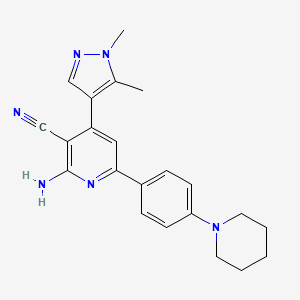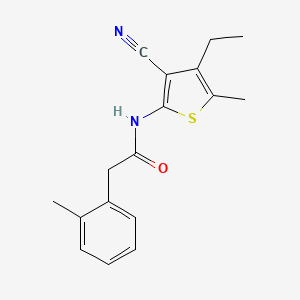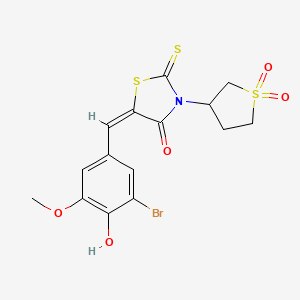![molecular formula C13H12N4 B5310062 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine](/img/structure/B5310062.png)
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine, also known as MP7, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MP7 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are responsible for inflammation and pain. 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve glucose and lipid metabolism in diabetic animal models. 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine has several advantages for lab experiments, including its high purity and stability. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, the cost of synthesizing 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the use of 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine in scientific research. One potential direction is the development of 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine-based drugs for the treatment of pain and inflammation-related disorders. Another potential direction is the use of 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine and its potential applications in medicine.
Métodos De Síntesis
The synthesis of 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine involves the reaction of 2-aminopyridine with 3-methyl-5-pyrazolo[1,5-a]pyridine-7-carbaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine in its pure form.
Aplicaciones Científicas De Investigación
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-methyl-5-pyrazolo[1,5-a]pyridin-7-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-9-7-10(8-15-13(9)14)12-4-2-3-11-5-6-16-17(11)12/h2-8H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMNFRGZOURHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C2=CC=CC3=CC=NN32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5309979.png)


![4-chloro-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5309996.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B5310004.png)


![N-(5-{[(2-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5310036.png)
![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5310059.png)
![ethyl [amino(1,3-benzothiazol-2-ylamino)methylene]carbamate](/img/structure/B5310074.png)
![4-benzyl-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5310076.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5310084.png)
![4-bromo-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5310091.png)
![2-methyl-3-[(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5310099.png)